molecular formula C5H10N4S B13160768 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13160768
M. Wt: 158.23 g/mol
InChI Key: XZRSBCHOKNYYJX-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1602787-71-2) is a chemical compound with the molecular formula C5H10N4S and a molecular weight of 158.22 g/mol . This derivative of the 1,2,3-triazole heterocycle features a methylsulfanylethyl side chain. Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,2,3-triazoles, are of significant interest in medicinal and agricultural chemistry due to their broad-spectrum biological activities . Triazole derivatives are frequently investigated for their potential pharmacological properties, which can include antimicrobial, antiviral, anti-inflammatory, and anticancer effects . Furthermore, such heterocycles have found applications as insecticides, fungicides, and plant growth regulators in agrochemical research . The specific research value of this compound lies in its potential as a versatile building block for the synthesis of more complex heterocyclic systems. It can serve as a key intermediate in constructing molecular scaffolds that combine multiple pharmacophores, such as pyrazolyltriazoles or triazolylthiazoles, which are explored for developing new biologically active molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)triazol-4-amine

InChI

InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3

InChI Key

XZRSBCHOKNYYJX-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(N=N1)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Preformed Triazole Derivatives

Another method involves preparing the 1H-1,2,3-triazol-4-amine core first and then introducing the methylsulfanyl-ethyl substituent via nucleophilic substitution.

  • Start from 1H-1,2,3-triazol-4-amine or a protected derivative.
  • React with 2-(methylsulfanyl)ethyl halide (e.g., bromide or chloride) under basic conditions to substitute the hydrogen at the N1 position with the methylsulfanyl-ethyl group.
  • The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride.

This method is straightforward but requires careful control to avoid side reactions such as over-alkylation or ring degradation.

One-Pot, Two-Step Synthesis via Thiosemicarbazide Intermediates (Analogous to 1,2,4-Triazole Methods)

Though more common for 1,2,4-triazole derivatives, a related synthetic strategy involves:

  • Formation of thiosemicarbazide intermediates by reacting hydrazides with alkyl isothiocyanates.
  • Cyclization under basic reflux conditions (e.g., 4N sodium hydroxide) to form triazole-5-thione derivatives.
  • Subsequent functionalization to introduce methylsulfanyl groups.

While this method is more established for 1,2,4-triazoles, it provides insight into heterocyclic synthesis involving sulfur substituents and may inspire analogous routes for 1,2,3-triazole derivatives.

Alternative Multicomponent and Catalytic Methods

Recent advances include multicomponent reactions combining alkynes, azides, and other reagents (e.g., formaldehyde, ethers) catalyzed by copper or silver salts to generate substituted triazoles in one pot with high regioselectivity and yields.

  • These methods allow the introduction of diverse substituents, including alkylthio groups, by selecting appropriate starting materials.
  • Oxidative conditions or selective catalysis can tune the substitution pattern on the triazole ring.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) References
CuAAC (Click Chemistry) + Post-Functionalization Azide + alkyne (bearing methylsulfanyl-ethyl or precursor), Cu(I) catalyst, mild solvent (water/1,4-dioxane) High regioselectivity, mild, versatile Requires azide and alkyne precursors 67–95
Nucleophilic Substitution on Triazole 1H-1,2,3-triazol-4-amine + 2-(methylsulfanyl)ethyl halide, base, DMF/DMSO Direct, simple reagents Possible side reactions, over-alkylation 60–85
One-Pot Two-Step via Thiosemicarbazides (1,2,4-Triazole analog) Hydrazides + alkyl isothiocyanates, reflux in NaOH, acid neutralization Environmentally friendly solvents, fewer steps Longer reaction times, limited to 1,2,4-triazoles 50–70 (analogous)
Multicomponent Catalytic Reactions Alkynes + azides + other reagents, Cu or Ag catalyst, oxidants One-pot, high functional group tolerance Complex optimization needed 80–90

Research Findings and Notes

  • The CuAAC method remains the gold standard for 1,2,3-triazole synthesis due to its efficiency and selectivity.
  • Introduction of the methylsulfanyl group can be achieved either by incorporating it into the alkyne or azide precursor or by post-synthetic modification through nucleophilic substitution.
  • Environmentally safer solvents such as water and ethanol are increasingly preferred, especially in one-pot methods, to reduce waste and cost.
  • Spectroscopic techniques (HPLC, IR, 1H-NMR) confirm the purity and structure of synthesized compounds, with yields generally high when optimized.
  • Advances in catalytic systems (silver sulfate, copper catalysts with oxidants) enable selective synthesis of various substituted triazoles, potentially applicable to this compound.

Chemical Reactions Analysis

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions, due to its ability to form stable complexes with metal ions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. Additionally, the amino group and methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core
Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Formula Molecular Weight Key Features
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine (Target) 2-(Methylsulfanyl)ethyl Amine C₅H₁₀N₄S 158.23 g/mol Lipophilic due to SCH₃; reactive amine for derivatization
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine () 2-(1-Methylpyrazol-4-yl)ethyl Amine C₈H₁₂N₆ 192.22 g/mol Pyrazole group increases polarity; potential for hydrogen bonding
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine () 2-(4-Methylpyrazol-1-yl)ethyl Amine C₈H₁₂N₆ 192.22 g/mol Structural isomer of ; altered binding interactions
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine () 2-Ethoxyphenyl 4-Methylbenzenesulfonyl C₁₇H₁₈N₄O₃S 358.42 g/mol Sulfonyl group (electron-withdrawing) reduces amine basicity

Key Observations :

  • Sulfonyl-substituted triazoles () demonstrate reduced nucleophilicity at the amine group due to electron-withdrawing effects, contrasting with the electron-donating methylsulfanyl group in the target compound .
Electronic and Steric Effects
  • Methylsulfanyl Group : The SCH₃ group in the target compound donates electrons via sulfur’s lone pairs, increasing electron density on the triazole ring. This enhances stability and may influence interactions with biological targets (e.g., enzymes or receptors) .
  • Pyrazole vs. Methylsulfanyl : Pyrazole rings () introduce aromaticity and hydrogen-bonding capacity, which could improve target binding specificity but reduce lipophilicity compared to SCH₃ .
  • Sulfonyl Groups : In , the sulfonyl group creates a strong electron-withdrawing effect, reducing the amine’s basicity and reactivity, which may limit its utility in nucleophilic reactions .
Physicochemical Properties
Property Target Compound Pyrazole Analogs () Sulfonyl Derivative ()
Lipophilicity (logP) High (due to SCH₃) Moderate (polar pyrazole) Low (polar sulfonyl)
Solubility Low in water Higher in polar solvents Moderate in DMSO
Stability Stable under basic conditions Sensitive to oxidation Stable due to sulfonyl group

Biological Activity

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family, characterized by its unique structure that includes a triazole ring and a methylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. The following sections explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C5_5H10_{10}N4_4S
  • Molecular Weight : 158.23 g/mol
  • CAS Number : 1602787-71-2

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and coupling reactions. The presence of the triazole ring allows for diverse functionalization at the nitrogen atoms, enhancing its reactivity and potential applications in medicinal chemistry .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal growth and survival. Preliminary studies indicate that this compound exhibits promising antifungal activity against a range of pathogenic fungi .

Antimicrobial Activity

Research highlights the compound's broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. For this compound, the presence of the methylsulfanyl group plays a significant role in modulating its lipophilicity and biological interactions compared to other triazole derivatives .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Properties
This compoundMethylsulfanyl groupAntifungal activityLower lipophilicity
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleAmino groupAntimicrobial activityMore potent against certain bacterial strains
4-Methylthio-5-(trifluoromethyl)-1H-1,2,4-triazoleTrifluoromethyl groupBroad-spectrum antifungal activityEnhanced stability in harsh conditions

Case Studies

Several studies have evaluated the biological efficacy of triazole derivatives:

  • Anticancer Activity : A study assessed the anticancer effects of various triazole derivatives against HepG2 liver cancer cells. Compounds containing electron-donating groups exhibited significant anti-proliferative activity . While specific data on this compound in this context is limited, its structural similarities suggest potential efficacy.
  • Antiviral Activity : Another investigation focused on the antiviral properties of related triazole compounds against Influenza A H3N2 virus. The findings indicated that certain derivatives could serve as lead compounds for further development .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine, and how do functional groups influence reaction efficiency?

Methodological Answer: One-pot synthesis strategies are effective for triazole derivatives. For example, solvent-free interactions between nitriles and guanidine derivatives can preserve reactive groups like methylsulfanyl . Key parameters include:

  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
  • Purification : Column chromatography or recrystallization to isolate the compound from byproducts.
  • Functional group compatibility : The methylsulfanyl group may require inert atmospheres to prevent oxidation during synthesis .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions and purity.
  • X-ray crystallography : Resolve the crystal structure to validate bond lengths and angles, as demonstrated for similar triazole derivatives (e.g., 3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine) .
  • Mass spectrometry : Confirm molecular weight (e.g., 199.27 g/mol for the target compound) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound and its waste?

Methodological Answer:

  • Storage : Store in airtight containers under nitrogen to prevent degradation of the methylsulfanyl group.
  • Waste disposal : Separate halogenated or sulfur-containing byproducts and collaborate with certified waste management agencies for environmentally safe disposal .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to reactive intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction energetics and transition states (e.g., for cycloaddition steps) .
  • Machine learning : Train models on existing triazole synthesis data to predict optimal solvent systems or catalyst loading .
  • Reactor design : Simulate continuous-flow systems to enhance yield and scalability .

Q. How can contradictions in bioactivity data for triazole derivatives be resolved?

Methodological Answer:

  • Comparative studies : Test the compound against structurally similar analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate the impact of the methylsulfanyl-ethyl group .
  • Dose-response assays : Use standardized cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity thresholds and validate reproducibility .
  • Structural analysis : Correlate bioactivity with lipophilicity (LogP) and hydrogen-bonding capacity via QSAR models .

Q. What factorial design approaches are suitable for optimizing reaction parameters?

Methodological Answer:

  • Full factorial design : Vary temperature (60–120°C), catalyst concentration (1–5 mol%), and solvent polarity (DMF vs. THF) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., time vs. purity) .
  • Taguchi arrays : Prioritize parameters with the highest signal-to-noise ratio for scalable synthesis .

Q. How to interpret discrepancies in solubility and stability data across experimental conditions?

Methodological Answer:

  • pH-dependent solubility : Measure solubility in buffers (pH 3–9) to identify ionization states, as done for similar triazoles (e.g., 18.1 µg/mL at pH 7.4) .
  • Accelerated stability testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) to assess degradation pathways .
  • HPLC-MS : Detect decomposition products and quantify stability under inert vs. aerobic conditions .

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